molecular formula C10H6F4N2O B6353379 1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-48-2

1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6353379
CAS No.: 866472-48-2
M. Wt: 246.16 g/mol
InChI Key: KJISPJWJOHTVSC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a fluorinated dihydropyrazole derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Pyrazole cores are extensively investigated for their wide spectrum of biological activities, including anti-inflammatory, antioxidant, and analgesic properties . The incorporation of fluorine atoms and the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to enhance metabolic stability, bioavailability, and binding affinity . This specific compound features the 4,5-dihydro-1H-pyrazol-5-one (pyrazolin-5-one) structure, which is a key precursor and core structure in the synthesis of various biologically active molecules . Research into analogous 1,5-diarylpyrazole and trifluoromethyl-substituted pyrazole compounds has demonstrated their significance as inhibitors of key enzymatic targets in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) . Furthermore, such pyrazole derivatives have shown promising effects in pathological pain models, highlighting their potential for developing new analgesic agents . The structural motif of this compound makes it a valuable intermediate for the regioselective synthesis of more complex pyrazole derivatives intended for use in high-throughput screening, lead optimization, and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJISPJWJOHTVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal ValueImpact on Yield/Purity
SolventEthanol/Water (3:1)Maximizes cyclization rate
Temperature80–100°CBelow 80°C slows reaction; above 100°C promotes decomposition
Reaction Time6–8 hoursShorter durations lead to incomplete ring closure
CatalystPiperidine (2–5 mol%)Accelerates enolate formation

The reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization to yield the 4,5-dihydro-pyrazol-5-one scaffold. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) typically affords >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A protocol adapted from Royal Society of Chemistry methodologies involves:

  • Mixing 4-fluorophenylhydrazine hydrochloride (1 mmol) with ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol) in DMSO.

  • Irradiating at 100°C for 5–10 minutes under 50 W power.

  • Extracting with ethyl acetate and evaporating under reduced pressure.

Key Advantages :

  • Yield : 85–89% vs. 67–72% for conventional heating.

  • Purity : Reduced side products (e.g., over-oxidized derivatives).

One-Pot Three-Component Synthesis

A one-pot approach inspired by trifluoromethyl diazomethane chemistry generates the pyrazolone core in situ:

  • Step 1 : Generate CF₃CHN₂ by treating CF₃CH₂NH₂·HCl with NaNO₂ in CH₂Cl₂/H₂O.

  • Step 2 : Add α,β-unsaturated ketone (e.g., methyl vinyl ketone) to initiate [3+2] cycloaddition.

  • Step 3 : Acidic workup to aromatize the intermediate pyrazoline to pyrazolone.

ComponentRoleStoichiometry
CF₃CH₂NH₂·HClTrifluoromethylamine source1.1 equiv
NaNO₂Diazotizing agent1.0 equiv
Methyl vinyl ketoneDienophile1.0 equiv

This method achieves 78–82% yield but requires careful pH control during workup to prevent over-acidification.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance reproducibility:

  • Reactor Type : Tubular flow reactor with residence time of 30–40 minutes.

  • Temperature Gradient : 70°C (inlet) → 100°C (outlet).

  • Throughput : 5–10 kg/day with ≥98% purity after recrystallization.

Cost-Saving Measures :

  • Recycling unreacted 4-fluorophenylhydrazine via distillation.

  • Using heterogeneous catalysts (e.g., immobilized piperidine) to minimize waste.

Spectroscopic Validation

Critical characterization data for the final compound:

¹H NMR (DMSO-d₆) :

  • δ 7.45–7.32 (m, 2H, aromatic F-C₆H₄).

  • δ 6.89 (s, 1H, pyrazole H-4).

  • δ 3.15 (dd, J = 16.2 Hz, 1H, CH₂).

  • δ 2.98 (dd, J = 16.2 Hz, 1H, CH₂).

¹³C NMR :

  • δ 174.2 (C=O).

  • δ 161.5 (q, J = 34 Hz, CF₃).

  • δ 115–125 (aromatic carbons).

IR (KBr) :

  • 1725 cm⁻¹ (C=O stretch).

  • 1120 cm⁻¹ (C-F stretch).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation67–7295ModerateHigh
Microwave-Assisted85–8998HighModerate
One-Pot Three-Component78–8290LowLow

Microwave-assisted synthesis emerges as the optimal balance between yield and scalability, whereas one-pot methods are limited by reagent costs.

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Stability : Harsh conditions (e.g., strong acids) may cleave the CF₃ group. Mitigated by using mild Lewis acids (e.g., ZnCl₂) during cyclization.

  • Regioselectivity : Competing N1 vs. N2 substitution in pyrazolone formation. Addressed by employing bulky solvents (e.g., tert-amyl alcohol) to favor N1-substitution .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolone compounds exhibit significant anticancer properties. The incorporation of fluorinated groups, such as in 1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, enhances the potency and selectivity against various cancer cell lines. For example, research has demonstrated that this compound can induce apoptosis in human cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Development of Functional Materials

In materials science, this compound has been explored for its potential use in creating functional materials, such as polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the hydrophobic properties of the resulting materials, making them suitable for applications in coatings and sealants .

Photovoltaic Applications

Research indicates that incorporating this compound into organic photovoltaic devices can improve charge transport properties due to its electron-withdrawing characteristics. This enhancement leads to increased efficiency in solar energy conversion systems .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazolone derivatives, including this compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Case Study 2: Material Development

In another study focusing on material science applications, researchers synthesized a polymer using this compound as a monomer. The resulting polymer demonstrated superior mechanical properties and thermal stability compared to conventional polymers, making it ideal for industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways vary depending on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolone Core

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
  • Key Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
  • Impact :
    • The methoxy (-OCH₃) group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters electronic density on the aromatic ring, affecting interactions with biological targets (e.g., enzymes or receptors).
    • The compound has a higher molecular weight (408.37 g/mol ) due to additional methoxy and trimethoxyphenyl substituents ().
    • Synthesis : Prepared via Ullmann-type coupling using CuI, DMEDA, and 4-bromoanisole, highlighting the role of transition-metal catalysis in introducing aryl groups .
1-(4-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • Key Difference : Chlorine replaces fluorine on the phenyl ring, and a methyl group substitutes the trifluoromethyl group.
  • Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance lipophilicity but reduce metabolic stability.

Hybrid Derivatives with Additional Functional Groups

Thiazole-Pyrazolone Hybrids (e.g., Compounds 31a and 31b)
  • Structure : Incorporate a thiazole ring linked to the pyrazolone core via a triazole bridge ().
  • Impact :
    • Enhanced structural complexity improves selectivity for biological targets (e.g., COX-1/COX-2 inhibition).
    • The thiazole moiety introduces sulfur, which can participate in hydrogen bonding and π-π stacking, critical for enzyme binding .
  • Crystallography : Isostructural chloro (4) and bromo (5) derivatives crystallize in triclinic P 1 symmetry, with planar conformations facilitating stacking interactions .
Urea-Linked Pyrazolone (Compound 7)
  • Structure : Features a urea group (-NHCONH-) bridging two pyrazolone units.
  • Impact: The urea group adds hydrogen-bonding capacity, enhancing interactions with polar residues in enzyme active sites.

Halogenated and Sulfur-Containing Analogues

1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one
  • Key Difference : A phenyl-sulfanyl (-SPh) group replaces the oxygen at position 4.
  • Impact :
    • Sulfur’s larger atomic size and lower electronegativity increase lipophilicity and alter metabolic pathways (e.g., oxidation susceptibility).
    • High crystallinity (R factor = 0.043) confirms structural stability, a trait beneficial for formulation development .
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • Structure : Includes a triazole-carbothioamide group.
  • Impact :
    • The carbothioamide (-NHCSS-) group enhances metal-binding capacity, useful in designing enzyme inhibitors.
    • Antimicrobial activity reported for similar compounds, suggesting the target compound’s bioactivity could be modulated with analogous modifications .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Estimated) Key Functional Groups Bioactivity Highlights
Target Compound 250.16 ~2.1 -CF₃, -F Under investigation
1-(4-Methoxyphenyl)-3-CF₃ derivative 408.37 ~3.5 -OCH₃, -CF₃ Not reported
Thiazole-Pyrazolone Hybrid 31a ~550 ~4.2 Thiazole, triazole COX-1/COX-2 inhibition
Urea-Linked Derivative (7) ~450 ~3.8 Urea, -CF₃ Antimalarial potential
  • LogP Trends : The trifluoromethyl group increases lipophilicity, while polar substituents (e.g., urea) reduce it.
  • Synthetic Complexity : Hybrid derivatives (e.g., thiazole-triazole) require multi-step syntheses, whereas the target compound can be prepared in fewer steps .

Biological Activity

1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, also known as CID 42808903 , is a compound with the molecular formula C10H6F4N2OC_{10}H_{6}F_{4}N_{2}O and a molecular weight of 232.16 g/mol . This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory and analgesic properties.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a fluorinated phenyl group and a trifluoromethyl group attached to the pyrazolone core. The structural representation is as follows:

Structure C10H6F4N2O\text{Structure }\text{C}_{10}\text{H}_{6}\text{F}_{4}\text{N}_{2}\text{O}

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study conducted by Zhang et al. (2023) reported that this compound significantly reduced inflammation in murine models of arthritis, suggesting its potential therapeutic application in treating inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity. In animal models, it was shown to reduce pain responses in both acute and chronic pain settings. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate pain and inflammation .

Study 1: Efficacy in Arthritis Models

A recent study assessed the efficacy of this compound in a collagen-induced arthritis model. The results indicated a 50% reduction in paw swelling compared to control groups after administration of the compound over two weeks. Histological analysis revealed decreased synovial inflammation and cartilage degradation .

Study 2: Pain Management

Another study focused on the analgesic properties of this compound using the formalin test in rats. The results showed that administration led to a significant decrease in both phases of pain response (early and late), highlighting its potential as an effective analgesic agent .

Data Summary Table

Property Value
Molecular FormulaC10H6F4N2O
Molecular Weight232.16 g/mol
Anti-inflammatory ActivitySignificant reduction in TNF-alpha and IL-6 production
Analgesic ActivityReduced pain response in animal models
Efficacy in Arthritis Models50% reduction in paw swelling
Pain Management (Formalin Test)Significant decrease in pain response

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C to avoid side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold). Structural confirmation requires 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Identify protons on the fluorophenyl (δ 7.2–7.8 ppm) and pyrazolone rings (δ 5.5–6.5 ppm).
    • 19^{19}F NMR: Confirm trifluoromethyl group (δ -60 to -70 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for crystallography).
  • Infrared Spectroscopy (IR) : Detect carbonyl (C=O) stretching (1650–1700 cm1^{-1}) and C-F bonds (1100–1250 cm1^{-1}).

Q. Example Data :

TechniqueKey Peaks/BandsReference
1^1H NMRδ 6.8–7.6 (fluorophenyl)
19^{19}F NMRδ -65 (trifluoromethyl)

(Advanced) How can X-ray crystallography resolve stereochemical uncertainties in fluorinated pyrazolone derivatives?

Answer:
Workflow :

Crystal growth : Use slow evaporation in ethanol/water mixtures to obtain single crystals.

Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 295 K.

Structure solution : Apply direct methods (SHELXT) and refine with SHELXL (anisotropic displacement parameters for non-H atoms).

Q. Key Parameters :

ParameterTypical ValuesSource
Space groupMonoclinic (P2₁/c)
Unit cell (Å)a = 6.54, b = 26.10, c = 14.38
R factor<0.06 for high-resolution

Validation : Use PLATON to check for missed symmetry and ADDSYM for space group reassignment .

(Advanced) How to address discrepancies in crystallographic data between similar pyrazolone derivatives?

Answer:
Common issues :

  • Disorder in trifluoromethyl groups : Apply PART instructions in SHELXL to model split positions.
  • Twinned crystals : Use TWIN/BASF commands in refinement.

Q. Resolution strategies :

Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry).

Compare geometric parameters (e.g., C-F bond lengths: 1.32–1.35 Å) to literature values .

Use structure validation tools (checkCIF) to flag outliers in bond angles/thermal motion .

(Basic) What are the key considerations in designing a crystallization experiment for this compound?

Answer:

  • Solvent selection : Prioritize solvents with moderate polarity (e.g., ethyl acetate/hexane mixtures).
  • Temperature gradient : Gradual cooling from 50°C to 4°C over 48 hours.
  • Additives : Introduce trace amounts of seed crystals or surfactants (e.g., CTAB) to promote nucleation.

Case Study : Crystals of a related derivative (5-(4-fluorophenyl)-3-triazolyl-pyrazole) were obtained via slow evaporation in chloroform/methanol (3:1), yielding monoclinic crystals suitable for diffraction .

(Advanced) How do structural modifications at the pyrazolone ring influence biological activity, and what analytical approaches correlate structure with activity?

Answer:
Structural-Activity Relationship (SAR) :

  • Fluorophenyl substitution : Enhances metabolic stability and membrane permeability.
  • Trifluoromethyl group : Increases electronegativity, affecting ligand-receptor interactions.

Q. Analytical methods :

Molecular docking : Predict binding affinities to target proteins (e.g., kinases).

In vitro assays : Measure IC₅₀ values against disease-relevant enzymes.

Thermodynamic solubility : Assess bioavailability via shake-flask method (pH 7.4 buffer).

Example : Derivatives with 4-fluorophenyl groups showed 10-fold higher inhibitory activity against COX-2 compared to non-fluorinated analogs .

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